Methyl 2-[[[E]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a pyrrole ring, a cyano group, and an ester functional group, which contribute to its chemical reactivity and biological activity.
The compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that incorporate different functional groups. The synthesis of related compounds has been documented in scientific literature, indicating its relevance in research contexts.
This compound can be classified under several categories:
The synthesis of Methyl 2-[[[E]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate typically involves several key steps:
Key reagents and conditions are critical for each step:
The molecular structure of Methyl 2-[[[E]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate can be represented using various chemical notation systems:
N#C/C(C(O)=O)=C\C1=C(C)N(C(C)=C1)CCOCKey molecular data includes:
This data indicates a relatively complex structure with multiple functional groups contributing to its properties.
Methyl 2-[[[E]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate can participate in several chemical reactions due to its functional groups:
Conditions for these reactions vary based on the desired outcome:
The mechanism of action for this compound is not extensively documented but can be inferred based on its structure. It may interact with biological targets such as enzymes or receptors due to its ability to form hydrogen bonds and engage in π-stacking interactions.
Potential biological activities could include:
Methyl 2-[[[E]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate is expected to exhibit the following physical properties:
Chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) would provide further insights into its structural characteristics.
Methyl 2-[[[E]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate has potential applications in:
The unique structural features make it a candidate for further research into its biological activity and potential therapeutic uses.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.:
CAS No.: